molecular formula C11H13FN2O3 B6631946 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid

3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid

Cat. No.: B6631946
M. Wt: 240.23 g/mol
InChI Key: ABFMGCAITGEPAS-UHFFFAOYSA-N
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Description

3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring, a carbonyl group, and a methylamino substituent

Properties

IUPAC Name

3-[(5-fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-7(11(16)17)6-14(2)10(15)9-4-3-8(12)5-13-9/h3-5,7H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFMGCAITGEPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=NC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-fluoropyridine-2-carboxylic acid, which is commercially available or can be synthesized from pyridine derivatives.

    Formation of the Amide Bond: The carboxylic acid group of 5-fluoropyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with methylamine to form the corresponding amide.

    Alkylation: The amide is then alkylated using a suitable alkylating agent, such as methyl iodide, under basic conditions to introduce the 2-methylpropanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group can yield alcohols or amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated aromatic rings, which are valuable in medicinal chemistry.

Biology and Medicine

This compound may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body. Its fluorinated pyridine ring can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the agrochemical industry, this compound could be used in the synthesis of herbicides, insecticides, or fungicides, leveraging its fluorinated structure to improve efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-Chloropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-[(5-Bromopyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid: Similar structure but with a bromine atom instead of fluorine.

    3-[(5-Methylpyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid imparts unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved physicochemical properties compared to its chloro, bromo, and methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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